molecular formula C11H15NO2S B14680572 2-Benzyl-1lambda~6~,2-thiazinane-1,1-dione CAS No. 37441-51-3

2-Benzyl-1lambda~6~,2-thiazinane-1,1-dione

Cat. No.: B14680572
CAS No.: 37441-51-3
M. Wt: 225.31 g/mol
InChI Key: HHZYCPDIURUGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,2-thiazinane 1,1-dioxide is a heterocyclic compound containing nitrogen and sulfur atoms within its structure This compound belongs to the thiazinane family, which is characterized by a six-membered ring containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1,2-thiazinane 1,1-dioxide typically involves the reaction of amino-halides or amino-alcohols with suitable reagents. One common method includes the reaction of phenylmethanesulfonyl chloride with triethylamine, followed by treatment with sodium chloride to yield the alkyl bromide intermediates. These intermediates are then treated with a base to form the sultam ring intermediates .

Industrial Production Methods

Industrial production methods for 2-benzyl-1,2-thiazinane 1,1-dioxide are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and substituted thiazinane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Benzyl-1,2-thiazinane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls. In antiviral applications, it may inhibit viral replication by targeting viral enzymes or proteins. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

    1,2-Thiazinane 1,1-dioxide: A structurally similar compound without the benzyl group.

    1,2,4-Benzothiadiazine 1,1-dioxide: Known for its use in diuretic and antihypertensive agents.

    1,3-Thiazine derivatives: These compounds have a similar thiazine ring structure but differ in the position of the nitrogen and sulfur atoms.

Uniqueness

2-Benzyl-1,2-thiazinane 1,1-dioxide is unique due to the presence of the benzyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other thiazinane derivatives and contributes to its diverse applications in scientific research and industry .

Properties

CAS No.

37441-51-3

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-benzylthiazinane 1,1-dioxide

InChI

InChI=1S/C11H15NO2S/c13-15(14)9-5-4-8-12(15)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

HHZYCPDIURUGGN-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.